(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester
Description
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester is a phosphonate ester characterized by a trichloroethyl backbone substituted with a methoxycarbonylamino group. This compound is structurally complex, combining electron-withdrawing trichloromethyl and carbamate functionalities, which influence its chemical reactivity and physical properties. The compound’s IUPAC name and synonyms, such as "O,O-Diethyl 2,2,2-trichloro-1-heptanoyloxyethyl phosphonate" (CAS: 69352-41-6), highlight its esterified phosphonic acid core and substituent diversity .
Properties
CAS No. |
33036-84-9 |
|---|---|
Molecular Formula |
C8H15Cl3NO5P |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)carbamate |
InChI |
InChI=1S/C8H15Cl3NO5P/c1-4-16-18(14,17-5-2)6(8(9,10)11)12-7(13)15-3/h6H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
GRWPMUBYRSDGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)OC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester involves several steps. One common method includes the reaction of 2,2,2-trichloroethylamine with diethyl phosphite in the presence of a base. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while hydrolysis will produce the corresponding phosphonic acid and alcohol.
Scientific Research Applications
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.
Comparison with Similar Compounds
Diethyl Ethylphosphonate (CAS: 78-38-6)
- Structure : Simpler ethyl substituents without halogen or carbamate groups.
- Regulatory Status : Listed under Schedule 2B precursors due to its relevance in chemical weapon precursor synthesis .
- Reactivity : Lacks the electron-withdrawing trichloromethyl group, making it less reactive toward nucleophilic attack compared to the target compound.
O,O-Diethyl 2,2,2-Trichloro-1-heptanoyloxyethyl Phosphonate (CAS: 69352-41-6)
- Structure: Shares the trichloroethyl backbone but substitutes methoxycarbonylamino with a heptanoate ester.
- Physical Properties: The heptanoate group increases hydrophobicity (log P) relative to the target compound’s carbamate, which may enhance membrane permeability in biological systems .
- Synthesis: Likely derived from diethyl phosphite and trichloroethanol intermediates, analogous to methods for methylformylphosphonate derivatives .
Pyrazolyl and Pyrimidinyl Phosphonates
- Structure : Feature nitrogen-containing heterocycles (e.g., pyrazole or pyrimidine) instead of aliphatic chains.
- Reactivity: These compounds undergo regioselective hydrolysis; for example, pyrimidinyl phosphonates yield amino-phosphonic acids under acidic conditions, whereas the target compound’s trichloroethyl group may resist hydrolysis without strong nucleophiles .
Fluorinated Phosphonate Esters (e.g., CAS: 150972-88-6)
- Structure : Contains a fluoro-butenyl group, introducing electronegativity and conformational rigidity.
- Physicochemical Properties : The fluorine atom increases metabolic stability and acidity (lower pKa) compared to the target compound’s trichloromethyl group .
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Functional Groups | log P (Predicted) | Hydrolysis Stability |
|---|---|---|---|---|---|---|
| Target Compound | 69352-41-6 | C₁₁H₁₇Cl₃NO₅P | 388.6 | Trichloroethyl, carbamate | 2.8 | Moderate (stable to mild acid) |
| Diethyl Ethylphosphonate | 78-38-6 | C₆H₁₅O₃P | 166.1 | Ethyl | 0.5 | High |
| Pyrazol-4-yl Phosphonate (e.g., CAS: -) | - | C₇H₁₃N₂O₃P | 204.1 | Pyrazole | 1.2 | Low (acid-labile) |
| Fluorinated Butenyl Ester (CAS: 150972-88-6) | 150972-88-6 | C₈H₁₆FO₃P | 210.2 | Fluoroalkene | 1.8 | High (resistant to hydrolysis) |
Notes:
- The target compound’s trichloromethyl group increases molecular weight and lipophilicity compared to non-halogenated analogs .
- Carbamate groups generally exhibit higher hydrolytic stability than esters (e.g., heptanoate in CAS 69352-41-6) under physiological conditions .
Biological Activity
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester, also known by its CAS number 33036-84-9, is a phosphonic acid derivative with notable biological activity. This compound has garnered attention due to its potential applications in agriculture and pharmaceuticals, particularly in pest control and as a biochemical agent.
The compound's molecular formula is , indicating its complex structure which contributes to its biological activity. It is characterized by the presence of three chlorine atoms, a methoxycarbonyl group, and a phosphonic acid moiety.
Biological Activity Overview
Research has highlighted several key areas regarding the biological activity of this compound:
-
Insecticidal Properties :
- The compound has been evaluated for its efficacy against various insect pests. Studies indicate that it exhibits significant insecticidal activity, making it a candidate for use in agricultural pest management.
- A case study demonstrated that formulations containing this compound effectively reduced populations of common agricultural pests like aphids and beetles.
-
Toxicity Profile :
- Toxicological assessments reveal that while the compound is effective against pests, it also poses risks to non-target organisms, including beneficial insects and aquatic life. The toxicity levels vary based on concentration and exposure duration.
- Research findings suggest a need for careful application to mitigate environmental impact.
-
Mechanism of Action :
- The biological mechanism involves disruption of neurotransmission in insects, leading to paralysis and death. This mode of action is similar to other organophosphate compounds but with distinct structural properties that enhance its efficacy.
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 33036-84-9 |
| Insecticidal Efficacy | High against aphids and beetles |
| Toxicity Level | Moderate to high (varies by species) |
| Mechanism of Action | Neurotransmission disruption |
Case Studies
-
Field Trials on Crop Protection :
- A series of field trials conducted on maize crops demonstrated that applications of this compound significantly reduced pest infestations compared to untreated controls.
- The trials reported up to 70% reduction in pest populations over a growing season.
-
Laboratory Toxicity Assessments :
- Laboratory studies assessed the acute toxicity of the compound on non-target species such as bees and aquatic organisms. Results indicated that while effective against target pests, the compound exhibited moderate toxicity to bees at certain concentrations.
Research Findings
Recent publications have focused on synthesizing derivatives of this compound to enhance its selectivity and reduce toxicity to non-target organisms. For instance:
- A study published in Organic Syntheses explored modifications to the phosphonic acid structure that could lead to improved insecticidal properties while minimizing ecological risks.
- Another research article highlighted the importance of formulation techniques in reducing volatility and enhancing the stability of the active ingredient in field applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
